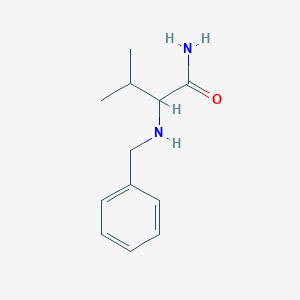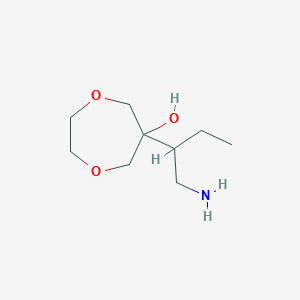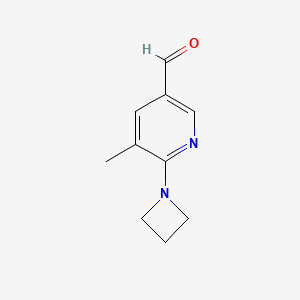
6-(Azetidin-1-yl)-5-methylpyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Azetidin-1-yl)-5-methylpyridine-3-carbaldehyde is a heterocyclic compound that features both azetidine and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azetidin-1-yl)-5-methylpyridine-3-carbaldehyde typically involves the formation of the azetidine ring followed by its incorporation into the pyridine structure. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(Azetidin-1-yl)-5-methylpyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 6-(Azetidin-1-yl)-5-methylpyridine-3-carboxylic acid.
Reduction: 6-(Azetidin-1-yl)-5-methylpyridine-3-methanol.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Azetidin-1-yl)-5-methylpyridine-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Azetidin-1-yl)-5-methylpyridine-3-carbaldehyde and its derivatives involves interaction with specific molecular targets. For instance, its antiviral activity is attributed to the modification of nanoparticles with boronic acid derivatives, which interfere with viral entry processes. In cancer cells, its antitumor activity is linked to the disruption of microtubular structures, causing cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-azetidinone: Known for its antibacterial and antimicrobial activities.
N-Substituted-3-chloro-2-azetidinone: Exhibits anticonvulsant activity and is used in the treatment of epilepsy.
Uniqueness
6-(Azetidin-1-yl)-5-methylpyridine-3-carbaldehyde is unique due to its dual ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
6-(azetidin-1-yl)-5-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H12N2O/c1-8-5-9(7-13)6-11-10(8)12-3-2-4-12/h5-7H,2-4H2,1H3 |
InChI Key |
RNXPDMORZXNXRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



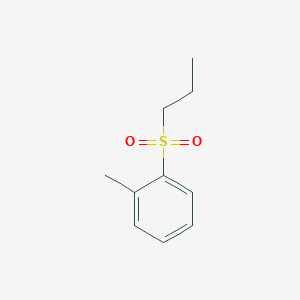
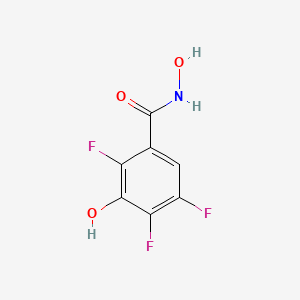
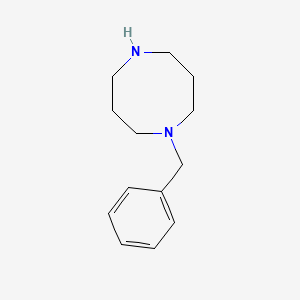


![2-[3-(Aminomethyl)piperidin-1-yl]acetic acid](/img/structure/B13177149.png)


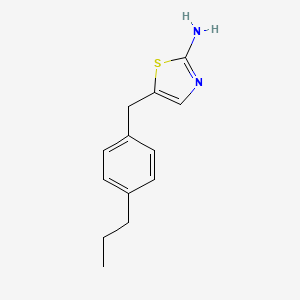
![N-[3-(1H-imidazol-1-yl)propyl]-1H-imidazole-1-carboxamide](/img/structure/B13177170.png)

